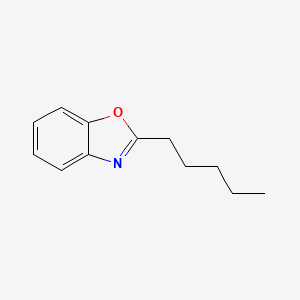
Benzoxazole, 2-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoxazole, 2-pentyl- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring This compound is part of the benzoxazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoxazole, 2-pentyl- can be synthesized using various methods. One common approach involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. For instance, the reaction between 2-aminophenol and pentanal in the presence of an acid catalyst can yield Benzoxazole, 2-pentyl-.
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves the use of metal catalysts or nanocatalysts to enhance reaction efficiency and yield. For example, the use of titanium dioxide-zirconium dioxide (TiO2-ZrO2) catalysts in acetonitrile at elevated temperatures has been reported to produce high yields of benzoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
Benzoxazole, 2-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Benzoxazole, 2-pentyl- can yield oxides, while substitution reactions can introduce halogen or nitro groups into the benzoxazole ring .
Scientific Research Applications
Benzoxazole, 2-pentyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of Benzoxazole, 2-pentyl- involves its interaction with various molecular targets and pathways. The compound can form π-π stacking or π-cation interactions with biological targets, and its oxazole moiety can engage in hydrogen bonding. These interactions enable the compound to modulate the activity of enzymes, proteins, and other biomolecules involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Similar to benzoxazole, benzimidazole features a benzene ring fused to an imidazole ring. Both compounds exhibit diverse biological activities.
Benzisoxazole: This compound has a benzene ring fused to an isoxazole ring and shares similar chemical properties with benzoxazole derivatives.
Benzothiazole: Featuring a benzene ring fused to a thiazole ring, benzothiazole derivatives also have significant biological and industrial applications.
Uniqueness
Benzoxazole, 2-pentyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pentyl group can enhance the compound’s lipophilicity, potentially improving its interaction with biological membranes and targets.
Properties
CAS No. |
6996-50-5 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-pentyl-1,3-benzoxazole |
InChI |
InChI=1S/C12H15NO/c1-2-3-4-9-12-13-10-7-5-6-8-11(10)14-12/h5-8H,2-4,9H2,1H3 |
InChI Key |
VRDOVQBUTHQKPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















